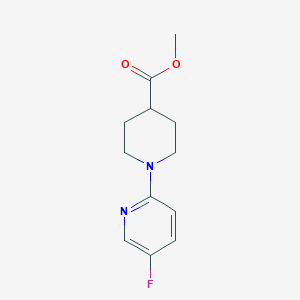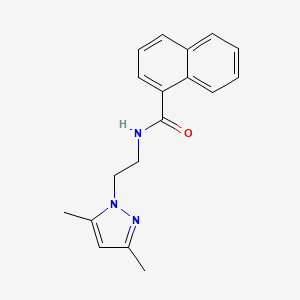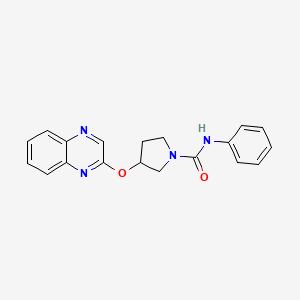![molecular formula C26H31N3O3 B2665508 1-Acetyl-2'-(3,4-dimethylphenyl)-7'-ethoxy-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] CAS No. 899972-76-0](/img/structure/B2665508.png)
1-Acetyl-2'-(3,4-dimethylphenyl)-7'-ethoxy-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Spiro-Piperidine Compounds as Sigma-Receptor Ligands
Research on spiro[[2]benzopyran-1,4‘-piperidines], a category related to the queried compound, has shown their potential as sigma-receptor ligands. Such ligands have applications in neuroscience and pharmacology, specifically in understanding and potentially treating conditions related to the central nervous system. Maier and Wünsch (2002) found that specific variations in the substituent at the nitrogen atom and the group in position 3 can influence the affinity for sigma receptors, which are significant in many physiological and pathophysiological processes, including neuroprotection and neurodegeneration (Maier & Wünsch, 2002).
Synthesis of Spiropiperidine Lactam as Acetyl-CoA Carboxylase Inhibitors
Spiropiperidine compounds have also been synthesized as potential acetyl-CoA carboxylase inhibitors. Huard et al. (2012) demonstrated a synthesis pathway for spiropiperidine lactams, which are significant in the development of novel inhibitors. These compounds could have implications in the treatment of diseases like cancer and metabolic disorders, where acetyl-CoA carboxylase plays a crucial role (Huard et al., 2012).
Spiro-Piperidine Derivatives in Antimicrobial and Antioxidant Activities
Further research into spiro-piperidine derivatives has revealed their potential in antimicrobial and antioxidant activities. For instance, the study by Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives, which exhibited both antimicrobial and antioxidant properties. These findings indicate potential applications in the development of new antimicrobial agents and antioxidants (Flefel et al., 2018).
Potential Central Nervous System Agents
Spiro[isobenzofuran-1(3H),4'-piperidines] have been synthesized as potential central nervous system agents. Bauer et al. (1976) described the synthesis and evaluation of such compounds, highlighting their potential in antidepressant therapies. These compounds show promise due to their unique structures and activities against human cancer cell lines (Bauer et al., 1976).
Insecticidal and Fungicidal Activities
The spiro-piperidine framework has also been explored for its insecticidal and fungicidal properties. Zhao et al. (2008) synthesized pyrazoline derivatives, integrating a beta-methoxyacrylate pharmacophore, demonstrating significant activities against various agricultural pests and pathogens. This research opens pathways for the development of new pesticides (Zhao et al., 2008).
Propiedades
IUPAC Name |
1-[2-(3,4-dimethylphenyl)-7-ethoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-5-31-24-8-6-7-21-23-16-22(20-10-9-17(2)18(3)15-20)27-29(23)26(32-25(21)24)11-13-28(14-12-26)19(4)30/h6-10,15,23H,5,11-14,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFXZTZXMQGGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)C)N4C2CC(=N4)C5=CC(=C(C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2665431.png)
![N-(2-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2665433.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B2665434.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2665436.png)
![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid](/img/structure/B2665439.png)
![3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one](/img/structure/B2665441.png)
![3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2665442.png)




